Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
Description
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate (CAS 667435-99-6) is a thiophene-based derivative characterized by a cyanoacetyl amino substituent at position 2 and an ethyl group at position 5 of the thiophene ring. Its molecular formula is C₁₂H₁₃N₂O₃S, with a molecular weight of 265.31 g/mol. The compound is primarily utilized as a laboratory chemical for research and development, particularly in synthetic organic chemistry and pharmaceutical studies .
Key structural features include:
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-8-7-9(12(16)17-4-2)11(18-8)14-10(15)5-6-13/h7H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUJJNYJDPSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different reaction conditions. For instance, the direct treatment of amines with ethyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at 70°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Often used as a base catalyst in condensation reactions.
Elemental Sulfur: Used in the synthesis of thiophene derivatives.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles and pyridines .
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate involves its reactivity with nucleophiles and electrophiles. The cyano group and the carbonyl group in the cyanoacetamide moiety are key sites for chemical reactions. These groups can interact with various molecular targets and pathways, leading to the formation of different products .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity, enabling nucleophilic attacks for further derivatization .
- Synthetic Yields: Reactions involving ethyl cyanoacetate typically yield 72–94% for structurally related compounds, suggesting efficient protocols .
Physicochemical and Pharmacokinetic Properties
Table 2: Drug-Likeness and Bioactivity Profiles
Key Observations :
- Cyanogroup Impact: The nitrile group (-CN) reduces LogP compared to chloroacetyl analogs, favoring aqueous solubility .
Biological Activity
Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate (CAS No. 667435-99-6) is a compound belonging to the cyanoacetamide class, notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 266.32 g/mol. The compound features a thiophene ring, a cyano group, and an ethyl substituent, contributing to its unique chemical reactivity and biological potential.
This compound exhibits biological activity primarily through its role as a protonophore , facilitating the transport of protons across cellular membranes. This property may influence various cellular processes, including metabolic pathways and signal transduction mechanisms.
Key Mechanistic Insights:
- Proton Transport : The compound's ability to act as a proton carrier can disrupt mitochondrial function, which is significant in studies related to cellular respiration and energy metabolism.
- Reactivity with Nucleophiles : The cyano and carbonyl groups in the compound are reactive sites that can interact with various nucleophiles, potentially leading to the formation of biologically active derivatives.
Biological Activities
Research indicates that this compound has shown promise in several areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that compounds within this class may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogenic bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting potential for therapeutic applications in infectious diseases.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays assessed the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Synthesis Methods
The synthesis of this compound typically involves cyanoacetylation reactions using ethyl cyanoacetate and substituted amines under varying conditions. A common method includes:
- Reagents : Ethyl cyanoacetate, substituted amines (e.g., ethylamine).
- Conditions : Reaction conducted at room temperature or elevated temperatures (up to 150°C) in solvent-free conditions or using minimal solvents.
- Yield : High yields are often achieved through optimized reaction conditions.
Q & A
Basic: What are the standard synthetic protocols for Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves a Gewald-like reaction, where ethyl acetoacetate, sulfur, and a cyanoacetylating agent (e.g., malononitrile or ethyl cyanoacetate) are refluxed in ethanol with a catalytic base like triethylamine. Key steps include:
- Reagent Ratios: Equimolar amounts of ethyl acetoacetate and sulfur, with a cyanoacetylating agent (1:1:1 molar ratio) .
- Reaction Conditions: Reflux for 3–5 hours in ethanol, followed by neutralization with acidified ice/water to precipitate the product .
- Purification: Recrystallization from ethanol or 1,4-dioxane to isolate the pure compound .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
Based on safety data sheets (SDS):
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Spill Management: Contain spills using dry sand or absorbent materials; avoid water to prevent environmental release .
- Storage: Store in tightly sealed containers in a dry, well-ventilated area away from ignition sources .
- First Aid: For skin/eye contact, flush with water for ≥15 minutes; seek medical attention if irritation persists .
Advanced: How can researchers address discrepancies in reported physicochemical properties of this compound?
Methodological Answer:
Discrepancies (e.g., melting point, solubility) can be resolved via:
- X-ray Crystallography: Determine crystal structure to confirm molecular conformation and purity .
- Spectroscopic Validation: Use NMR (¹H/¹³C), IR, and mass spectrometry to cross-validate functional groups and molecular weight .
- Thermogravimetric Analysis (TGA): Assess decomposition temperature to infer stability and purity .
Advanced: What methodological approaches are used to determine the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Crystals are grown via slow evaporation of ethanol or dioxane. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement with SHELXL: The SHELX suite (e.g., SHELXL-2018) is used for structure solution and refinement. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically .
- Validation Tools: Programs like PLATON check for missed symmetry and twinning, ensuring structural accuracy .
Advanced: How can reaction conditions be optimized to improve yield in its synthesis?
Methodological Answer:
- Catalyst Screening: Test bases like piperidine or morpholine to enhance cyclization efficiency .
- Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 3 hours) while maintaining yield .
- Post-Reaction Quenching: Adjust pH during neutralization (e.g., HCl concentration) to minimize byproduct formation .
Advanced: What strategies are employed to analyze the compound's bioactivity based on structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., cyano, ethyl groups) and test for antioxidant/anti-inflammatory activity using assays like DPPH radical scavenging or carrageenan-induced paw edema .
- Molecular Docking: Simulate interactions with target proteins (e.g., COX-2) to predict binding affinity and guide synthetic modifications .
- In Vivo/In Vitro Models: Compare activity with structurally similar thiophene derivatives (e.g., ethyl 4,5-dimethylthiophene carboxylates) to identify key pharmacophores .
Advanced: How should researchers manage conflicting toxicological data in safety assessments?
Methodological Answer:
- Proactive Testing: Conduct acute toxicity assays (e.g., OECD 423) if SDS data are incomplete .
- Read-Across Analysis: Use data from structurally related compounds (e.g., ethyl thiophene carboxylates) to infer potential hazards .
- Environmental Precautions: Assume ecotoxicity (e.g., bioaccumulation potential) and use containment measures (e.g., closed-loop systems) to prevent environmental release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
